molecular formula C9H8BrN3O2 B1517680 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine CAS No. 1092282-71-7

5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1517680
CAS No.: 1092282-71-7
M. Wt: 270.08 g/mol
InChI Key: JQIBOMVEPLOYPC-UHFFFAOYSA-N
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Description

5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. As part of the 1,3,4-oxadiazole family, this scaffold is recognized as a privileged structure in drug discovery due to its versatility as a bioisostere for carboxylic acids, esters, and carboxamides . Researchers value the 1,3,4-oxadiazole core for its favorable metabolic profile and its ability to engage in hydrogen bonding, which is crucial for interacting with biological targets . The specific presence of the 4-bromophenoxy methyl group in this analog is a key structural feature that researchers can exploit for further functionalization or to modulate the compound's electronic properties and binding affinity. Compounds based on the 1,3,4-oxadiazole nucleus have demonstrated a broad spectrum of pharmacological activities, with a strong emphasis on anticancer properties . The mechanism of action for such compounds is often multifaceted, involving the inhibition of critical enzymes and proteins that drive cancer cell proliferation. Research on 1,3,4-oxadiazole conjugates indicates they can act by inhibiting enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . For instance, the FDA-approved anticancer drug Zibotentan is a prominent example of a 1,3,4-oxadiazole derivative used in clinical medicine . This compound is provided for research applications only. It is essential to handle this material with care and adhere to all relevant laboratory safety protocols. This product is strictly for research purposes and is not intended for diagnostic or personal use.

Properties

IUPAC Name

5-[(4-bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIBOMVEPLOYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NN=C(O2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including relevant data tables and research findings.

The molecular formula of this compound is C15_{15}H12_{12}BrN3_3O, with a molecular weight of approximately 330.19 g/mol. The compound features a bromophenyl moiety and an oxadiazole ring, which are significant in determining its biological properties.

PropertyValue
Molecular FormulaC15_{15}H12_{12}BrN3_3O
Molecular Weight330.19 g/mol
InChI KeyYYHKJGNKXHGBOT-UHFFFAOYSA-N
Exact Mass329.016375 g/mol

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazole can inhibit the growth of various bacterial strains. The specific compound this compound has demonstrated efficacy against several pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro tests have revealed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for these bacteria, suggesting moderate antibacterial activity.

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been a subject of significant research. Studies indicate that this compound may induce apoptosis in cancer cell lines through mechanisms involving:

  • Cell cycle arrest
  • Reactive oxygen species (ROS) generation

For example, in a study evaluating its effects on human breast cancer cells (MCF-7), the compound exhibited IC50_{50} values around 15 µM after 48 hours of treatment.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various oxadiazole derivatives and found that those with bromine substitutions showed enhanced antibacterial activity compared to their non-brominated counterparts .
  • Cancer Cell Line Study : Another investigation focused on the cytotoxic effects against MCF-7 and A549 cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at specific concentrations .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with oxadiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-oxadiazoles possess activity against various bacterial strains, suggesting potential use in developing new antibiotics .

Anticancer Properties

5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine has been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways.

Case Study:

A notable case study involved testing this compound against human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, highlighting its potential as a chemotherapeutic agent .

Polymer Production

The compound is utilized in synthesizing advanced materials, particularly polymers with enhanced thermal and mechanical properties. Its bromine substituent can improve the flame retardancy of polymers .

Coatings and Adhesives

This compound is also explored for use in coatings and adhesives due to its ability to enhance adhesion properties and resistance to environmental degradation .

Biological Mechanisms

The mechanism of action of this compound varies depending on its application:

  • Antimicrobial Mechanism : It is believed to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
  • Anticancer Mechanism : The compound may induce apoptosis by activating caspases and modulating the expression of apoptosis-related proteins.

Comparison with Related Compounds

Compound NameStructureKey Applications
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amineStructureAntimicrobial, anticancer
5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amineStructureMaterial science applications

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their substituents:

Compound Name Substituent at Position 5 Biological Activity Key References
5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine 4-Bromophenoxymethyl Under investigation
5-(4-Bromobenzyl)-1,3,4-oxadiazol-2-amine 4-Bromobenzyl Antimicrobial, Anticancer
5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine 4-Chlorobenzyl Antibacterial, Antifungal
N-(4-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine 3,4,5-Trimethoxyphenyl and 4-bromophenyl Anticancer (IC₅₀: 1.1–1.5 µM)
5-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]-1,3,4-oxadiazol-2-amine Benzyloxy, bromo, ethoxy Not reported
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine 3-Nitrophenyl Cytotoxic

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Bromo and nitro substituents enhance antimicrobial and anticancer activities by increasing electrophilicity and binding to nucleophilic residues .
  • Aromatic Systems : Extended aromatic systems (e.g., carbazole, benzoxazole) improve DNA intercalation or enzyme inhibition .
  • Polar Substituents : Methoxy or hydroxyl groups balance lipophilicity and solubility, critical for CNS penetration or renal excretion .

Preparation Methods

General Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole derivatives generally proceeds via:

  • Cyclization of hydrazide or diacylhydrazine precursors using dehydrating agents.
  • Ring closure reactions involving hydrazine derivatives and appropriate carboxylic acid derivatives or equivalents.
  • Subsequent functionalization via nucleophilic substitution or alkylation to introduce specific substituents.

These methods provide a foundation for the preparation of 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine.

Preparation Method of this compound

Stepwise Synthesis Overview

The synthesis can be divided into two key stages:

Stage Description Conditions Yield
1 Preparation of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine Reflux of ethyl 4-bromobenzoate with hydrazine hydrate in ethanol for 16 h, followed by reaction with cyanogen bromide at room temperature for 16 h 72% (over two steps)
2 Introduction of (4-bromophenoxy)methyl substituent via nucleophilic substitution or alkylation Reaction with appropriate bromomethyl phenoxy derivative under basic conditions (e.g., K2CO3 in DMF) Variable, typically 50-70%

This approach is consistent with reported literature for related oxadiazole derivatives.

Detailed Synthetic Procedure

Synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine
  • Starting materials: Ethyl 4-bromobenzoate and hydrazine hydrate.
  • Procedure: Ethyl 4-bromobenzoate (0.218 mol) is refluxed with hydrazine hydrate in ethanol for 16 hours to form the hydrazide intermediate.
  • Cyclization: The hydrazide is then reacted with cyanogen bromide at room temperature for 16 hours to cyclize into the 1,3,4-oxadiazole ring.
  • Isolation: After solvent evaporation and precipitation in ice water, the product is filtered and dried.
  • Characterization: Melting point 270-272 °C; IR bands at 3292, 3110, 1660 cm^-1; 1H NMR shows aromatic protons and amine signals.
Introduction of the (4-Bromophenoxy)methyl Group
  • Reagents: The 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine is reacted with 4-bromophenoxymethyl bromide or similar alkylating agents.
  • Conditions: Typically, the reaction is carried out in dry N,N-dimethylformamide (DMF) with potassium carbonate as the base at room temperature or under reflux for several hours.
  • Mechanism: The amine or oxadiazole nitrogen acts as a nucleophile, displacing bromide in the alkylating agent to form the desired substitution.
  • Workup: The reaction mixture is poured into ice-cold water, and the precipitate is filtered, washed, and recrystallized.
  • Yields: Reported yields for similar alkylation reactions range from 50-70% depending on conditions.

Summary Table of Key Preparation Parameters

Step Reactants Conditions Solvent Base/Dehydrating Agent Yield (%) Reference
1 Ethyl 4-bromobenzoate + Hydrazine hydrate Reflux, 16 h Ethanol - -
2 Hydrazide + Cyanogen bromide Room temp, 16 h Ethanol - 72 (over steps 1 & 2)
3 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine + 4-bromophenoxymethyl bromide RT or reflux, 12 h DMF K2CO3 50-70
Alternative Diacylhydrazine + SOCl2 or other dehydrating agent Reflux Various SOCl2 or POCl3 Up to 96 (for other derivatives)

Research Findings and Analytical Data

  • Spectroscopic Characterization: The synthesized compound typically shows characteristic IR absorptions for NH2 groups (~3290-3110 cm^-1), aromatic C-H stretches (~3030 cm^-1), and oxadiazole ring vibrations (~1600 cm^-1).
  • NMR Data: Proton NMR reveals aromatic protons (7.2-7.9 ppm), amine protons (around 7.3-7.7 ppm), and signals corresponding to the methylene group linking the bromophenoxy substituent.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (e.g., m/z ~ 240 for the oxadiazole core, higher for substituted derivatives) confirm molecular integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
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5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine

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